
N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural substances in the body that regulate various physiological functions. URB597 has been studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and depression.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride works by inhibiting FAAH, which is an enzyme that breaks down endocannabinoids. This leads to an increase in endocannabinoid levels in the brain, which can produce various physiological effects. Endocannabinoids are known to regulate pain, anxiety, mood, appetite, and other physiological functions. This compound has been shown to produce analgesic and anxiolytic effects in animal models, which is thought to be due to the increase in endocannabinoid levels.
Biochemical and Physiological Effects
This compound has been shown to produce various biochemical and physiological effects. It has been shown to increase levels of endocannabinoids in the brain, which can produce analgesic and anxiolytic effects. This compound has also been shown to reduce inflammation and oxidative stress in animal models, which may have implications for the treatment of various diseases. Additionally, this compound has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride in lab experiments is its selectivity for FAAH. This allows for the specific modulation of endocannabinoid levels, which can be useful in studying the role of endocannabinoids in various physiological functions. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using this compound is its short half-life, which may require frequent dosing in experiments. Additionally, this compound has been shown to be metabolized by other enzymes in addition to FAAH, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride. One area of research is the potential use of this compound in the treatment of pain, anxiety, and depression in humans. Clinical trials are currently underway to investigate the safety and efficacy of this compound in humans. Another area of research is the potential use of this compound in the treatment of addiction. Animal studies have shown promising results, and further research is needed to determine the potential therapeutic applications in humans. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, as endocannabinoids have been shown to have neuroprotective effects.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and depression. It has been shown to increase levels of endocannabinoids in the brain, which can produce analgesic and anxiolytic effects. This compound has also been studied for its potential use in the treatment of addiction, as endocannabinoids play a role in reward and motivation pathways in the brain. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, as endocannabinoids have been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-pyrrolidin-1-ylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c19-16(8-11-18-9-1-2-10-18)17-15-7-6-13-4-3-5-14(13)12-15;/h6-7,12H,1-5,8-11H2,(H,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWOTHIKDUFRSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC3=C(CCC3)C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-benzoyl-2-(3-methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3945152.png)
![4-(4-bromophenyl)-N,N-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxamide](/img/structure/B3945156.png)
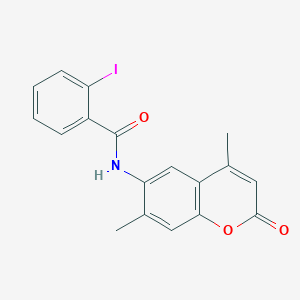
![methyl 4-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B3945163.png)
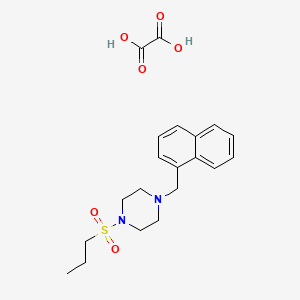
![4-chloro-6-({[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B3945169.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3945172.png)
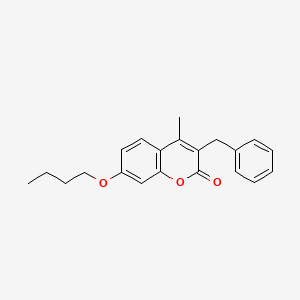
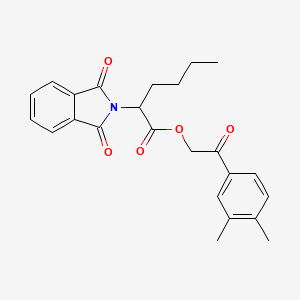
![4-[(2-aminoethyl)amino]-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide](/img/structure/B3945194.png)
![N-cyclopropyl-5-[(2-ethoxypyridin-3-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3945217.png)
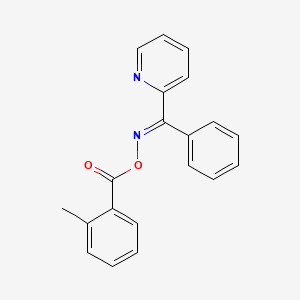
![N-(tert-butyl)-3,5-bis{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B3945223.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3945244.png)